2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Overview
Description
2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylamino group, a cyclopentathiophene ring, and a cyclohexanecarboxylic acid moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves multiple steps, including the formation of the cyclopentathiophene ring and the introduction of the cyclopropylamino and cyclohexanecarboxylic acid groups. Common synthetic routes may involve:
Formation of the Cyclopentathiophene Ring: This step typically involves the cyclization of suitable precursors under specific conditions, such as the use of sulfur-containing reagents and catalysts.
Introduction of the Cyclopropylamino Group: This can be achieved through amination reactions, where cyclopropylamine is reacted with the intermediate compound.
Attachment of the Cyclohexanecarboxylic Acid Group: This step may involve esterification or amidation reactions, followed by hydrolysis to yield the final carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Pd/C-Catalyzed Compounds: These compounds are used in reduction and cross-coupling reactions, playing a crucial role in organic synthesis.
Uniqueness
2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2-[[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c22-16(11-4-1-2-5-12(11)19(24)25)21-18-15(17(23)20-10-8-9-10)13-6-3-7-14(13)26-18/h10-12H,1-9H2,(H,20,23)(H,21,22)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSIYLJMSIUWGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC4CC4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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